molecular formula C22H20N4O4S B2775222 4-acetyl-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide CAS No. 946233-03-0

4-acetyl-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide

Cat. No. B2775222
CAS RN: 946233-03-0
M. Wt: 436.49
InChI Key: ZLVKMFSEDIERLN-UHFFFAOYSA-N
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Description

The compound “4-acetyl-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide” is a chemical compound that likely contains an imidazo[1,2-b]pyridazine core . Imidazopyridine is one of the important fused bicyclic 5–6 heterocycles and it is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of this compound might involve different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A general procedure for the synthesis of substituted imidazo[1,2-b]pyridazine substrates involves refluxing 3-bromo-6-chloroimidazo[1,2-b]pyridazine and an appropriate amine in n-propanol at 150 °C overnight .


Molecular Structure Analysis

The molecular structure of this compound likely includes a 6-substituted morpholine or piperazine imidazo[1,2-b]pyridazine core, with an appropriate aryl substituent at position-3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound likely include condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Scientific Research Applications

Anticancer and Radiosensitizing Potential

A study by Ghorab et al. (2015) synthesized novel sulfonamide derivatives, including ones starting from 2-cyanoacetyl)hydrazono)ethyl)phenyl)benzenesulfonamide, to investigate their in-vitro anticancer activity against human tumor liver cell line (HEPG-2). The most potent compounds demonstrated higher activity than doxorubicin, indicating significant anticancer potential. Additionally, some compounds exhibited the ability to enhance the cell-killing effect of γ-radiation, suggesting radiosensitizing properties that could be beneficial in cancer treatment protocols (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).

Molecular Docking and DFT Calculations

Fahim and Shalaby (2019) reported on the synthesis, biological evaluation, molecular docking, and DFT calculations of novel benzenesulfonamide derivatives. This work emphasizes the chemical reactivity and potential biological applications of these compounds. Some synthesized derivatives exhibited excellent in-vitro antitumor activity, and further computational studies provided insights into their potential interactions with biological targets, highlighting the versatility of benzenesulfonamide derivatives in drug discovery and development processes (Fahim & Shalaby, 2019).

Future Directions

The future directions for this compound could involve further exploration of its potential applications in medicinal chemistry, given the wide range of applications of compounds with a similar imidazo[1,2-b]pyridazine core . Additionally, the potential of these compounds to inhibit TAK1 suggests they could be developed into therapeutics for conditions where TAK1 is upregulated and overexpressed, such as multiple myeloma .

properties

IUPAC Name

4-acetyl-N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S/c1-14-4-5-17(20-13-26-21(23-20)10-11-22(24-26)30-3)12-19(14)25-31(28,29)18-8-6-16(7-9-18)15(2)27/h4-13,25H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVKMFSEDIERLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NS(=O)(=O)C4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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